REACTION_CXSMILES
|
C[O-].[Na+].[CH3:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][SH:11])=[CH:8][CH:7]=1.Br[C:15]([CH3:20])([CH3:19])[C:16]([OH:18])=[O:17].II>O1CCCC1.[OH-].[Na+].CO>[CH3:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][S:11][C:15]([CH3:20])([CH3:19])[C:16]([OH:18])=[O:17])=[CH:8][CH:7]=1 |f:0.1,6.7|
|
Name
|
Sodium methoxide
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CS)C=C1
|
Name
|
|
Quantity
|
83.5 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The cloudy orange solution was stirred at room temperature for 1.25 hours
|
Duration
|
1.25 h
|
Type
|
ADDITION
|
Details
|
added to the mixture
|
Type
|
STIRRING
|
Details
|
The thick slurry was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 70 h
|
Duration
|
70 h
|
Type
|
WASH
|
Details
|
washed with 2×1000 ml ether
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×1000 ml ether
|
Type
|
WASH
|
Details
|
The ether layer was washed with 2×1000 ml saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to yield an orange solid
|
Type
|
CUSTOM
|
Details
|
This was recrystallised from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CSC(C(=O)O)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.3 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |